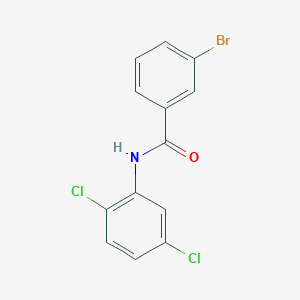

3-bromo-N-(2,5-dichlorophenyl)benzamide

Description

3-Bromo-N-(2,5-dichlorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 3-position and an N-linked 2,5-dichlorophenyl group. The dichlorophenyl and bromobenzamide moieties contribute to its unique electronic and steric properties, which influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

3-bromo-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(15)4-5-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJARYDTXXNWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-N-(2,5-dichlorophenyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies to investigate its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with four closely related analogs (Table 1):

*Calculated based on standard atomic weights.

Key Observations:

- The trimethoxy analog (C₁₆H₁₅BrNO₄) has higher molar mass and enhanced solubility due to methoxy groups .

- Halogen Variation: The fluoro-methoxy analog (C₁₄H₁₁BrFNO₂) combines bromine and fluorine, which may alter metabolic stability and binding affinity in biological systems compared to purely chloro/bromo-substituted derivatives .

Crystallographic and Conformational Analysis

Structural studies of benzamide analogs, such as N-(3-bromophenyl)-3,4,5-trimethoxybenzamide, reveal planar benzamide cores with intramolecular hydrogen bonding (N–H···O) stabilizing the conformation . The dichlorophenyl group likely induces steric hindrance, affecting crystal packing and intermolecular interactions compared to less bulky substituents (e.g., methyl or methoxy groups).

Biological Activity

3-bromo-N-(2,5-dichlorophenyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and chlorine substituents, which enhance its reactivity and biological interactions. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3-bromo-N-(2,5-dichlorophenyl)benzamide can be represented as follows:

- Chemical Formula : CHBrClN

- Molecular Weight : 328.06 g/mol

The presence of halogen atoms (bromine and chlorine) in its structure is significant as these elements often influence the compound's reactivity and biological properties.

Antimicrobial Properties

Research indicates that 3-bromo-N-(2,5-dichlorophenyl)benzamide exhibits antimicrobial activity . It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. faecalis | 40 | Comparable to ceftriaxone |

| P. aeruginosa | 50 | Comparable to ceftriaxone |

| S. typhi | 45 | Comparable to ceftriaxone |

| K. pneumoniae | 55 | Comparable to ceftriaxone |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, it has shown effectiveness against various cancer types, including breast and prostate cancers .

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.95 | Induction of apoptosis |

| PC-3 (Prostate) | 0.87 | Inhibition of cell proliferation |

| HCT-116 (Colon) | 0.80 | Targeting signaling pathways |

The mechanism by which 3-bromo-N-(2,5-dichlorophenyl)benzamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors involved in cell signaling pathways, modulating their activity and leading to cellular responses such as apoptosis.

- Cellular Process Interference : By disrupting essential cellular processes, the compound can effectively inhibit growth or induce death in target cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study conducted by Roxana et al. demonstrated that derivatives of benzamides, including 3-bromo-N-(2,5-dichlorophenyl)benzamide, showed significant antibacterial activity against a panel of pathogens .

- Anticancer Evaluation : Research published in MDPI highlighted that compounds with similar structures exhibited high potency against various cancer cell lines, suggesting that the unique halogen substitutions may enhance anticancer efficacy .

- Comparative Analysis : A comparative study showed that the bromine and chlorine substituents significantly influenced the biological activity compared to other similar compounds lacking these halogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.